5-Bromo-3-iodo-2-propoxybenzaldehyde
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Overview
Description
5-Bromo-3-iodo-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H10BrIO2. It is a halogenated benzaldehyde derivative, characterized by the presence of bromine and iodine atoms on the benzene ring, along with a propoxy group and an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Safety and Hazards
While specific safety and hazard information for 5-Bromo-3-iodo-2-propoxybenzaldehyde is not available, similar compounds, such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, appropriate safety precautions should be taken when handling this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-propoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzaldehyde precursor. The process may involve:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination: Subsequent introduction of an iodine atom using iodine (I2) or an iodinating agent like sodium iodide (NaI) in the presence of an oxidizing agent.
Propoxylation: Introduction of the propoxy group through a nucleophilic substitution reaction using propyl alcohol or a propyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-2-propoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine or iodine.
Oxidation: Formation of 5-Bromo-3-iodo-2-propoxybenzoic acid.
Reduction: Formation of 5-Bromo-3-iodo-2-propoxybenzyl alcohol.
Scientific Research Applications
5-Bromo-3-iodo-2-propoxybenzaldehyde is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-propoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-7-azaindole: Another halogenated compound with similar reactivity.
2-Bromo-1-iodobenzene: A simpler halogenated benzene derivative.
5-Bromo-2-iodopyridine: A halogenated pyridine with comparable properties.
Uniqueness
5-Bromo-3-iodo-2-propoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, along with a propoxy group and an aldehyde functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Properties
IUPAC Name |
5-bromo-3-iodo-2-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPNQCDANFXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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